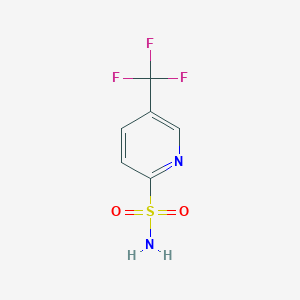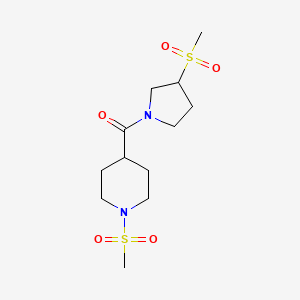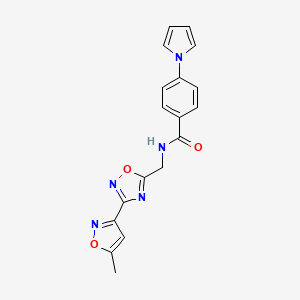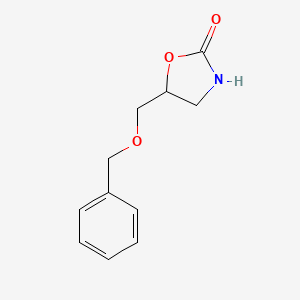
5-((Benzyloxy)methyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Benzyloxy)methyl)oxazolidin-2-one is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound belongs to the oxazolidin-2-one class, which is known for its antibacterial properties and use as chiral auxiliaries in stereoselective transformations .
Applications De Recherche Scientifique
5-((Benzyloxy)methyl)oxazolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of reactions.
Biology: Investigated for its potential antibacterial properties and its role in inhibiting bacterial protein synthesis.
Medicine: Explored as a scaffold for developing novel antibiotics and other therapeutic agents.
Orientations Futures
The future directions for “5-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one” involve its potential use in the early phases of drug discovery . The development of an efficient approach toward the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds, which includes “5-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one”, provides a promising method for this purpose .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Benzyloxy)methyl)oxazolidin-2-one typically involves the reaction of benzyloxyacetaldehyde with an appropriate amine, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like tetrahydrofuran or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-((Benzyloxy)methyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The oxazolidinone ring can be reduced to form a corresponding amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzyloxy group yields benzaldehyde derivatives, while reduction of the oxazolidinone ring produces amines .
Mécanisme D'action
The mechanism of action of 5-((Benzyloxy)methyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, it inhibits bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby halting bacterial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: Another oxazolidin-2-one compound with potent antibacterial activity.
Tedizolid: A derivative of linezolid with enhanced potency and a broader spectrum of activity.
3-(Benzyloxy)isoxazole-5-carboxylic acid methyl ester: A compound with a similar benzyloxy group but different core structure.
Uniqueness
5-((Benzyloxy)methyl)oxazolidin-2-one is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its benzyloxy group and oxazolidinone ring make it a versatile compound for various applications in chemistry, biology, and medicine .
Propriétés
IUPAC Name |
5-(phenylmethoxymethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11-12-6-10(15-11)8-14-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLIILIYNJEOSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)COCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one](/img/structure/B2809194.png)
![N-[[4-(4-Ethyl-3-oxopiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2809195.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B2809200.png)
![methyl 4-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2809202.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate](/img/structure/B2809203.png)
![4-benzyl-7-hydroxy-N-(4-methoxyphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2809204.png)

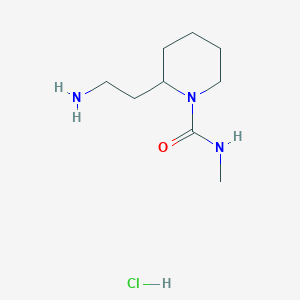
![2-[(4-amino-6-methylpyrimidin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2809209.png)
